2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group. This compound is of interest due to its unique structure, which combines the properties of pyrrolidine and thiophene, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a condensation reaction where the amine group of thiophen-2-ylmethylamine reacts with the carbonyl group of 2-methylpyrrolidine . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Thiophen-2-yl)methyl]pyrrolidine: Lacks the methyl group on the pyrrolidine ring.
2-Methyl-2-[(thiophen-3-yl)methyl]pyrrolidine: Has the thiophene ring substituted at the 3-position instead of the 2-position.
2-Methyl-2-[(furan-2-yl)methyl]pyrrolidine: Contains a furan ring instead of a thiophene ring
Uniqueness
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is unique due to the specific substitution pattern on the pyrrolidine and thiophene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H15NS |
---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H15NS/c1-10(5-3-6-11-10)8-9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3 |
InChI-Schlüssel |
JVHLGGIGJVJWOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.